6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid is a compound with significant chemical and biological properties. It is classified under pyridazine derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals. The compound's molecular formula is , and it has a molecular weight of approximately 298.22 g/mol .
The synthesis of 6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes:
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid features:
The compound can participate in various chemical reactions typical of carboxylic acids and heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
The mechanism of action for 6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid is not fully elucidated but may involve:
Data regarding its specific interactions at the molecular level would require further experimental validation through biochemical assays.
These properties suggest that the compound is stable under normal conditions but may require specific handling due to its acidic nature.
6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid has potential applications in:
The ongoing research into pyridazine derivatives continues to reveal new applications and enhance our understanding of their utility in various fields .
Advanced synthetic routes for constructing the 6-methyl-4-oxo-1,4-dihydropyridazine core emphasize modular, multi-step sequences that enable precise regiochemical control. A prominent five-step approach begins with dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate, which undergoes condensation with substituted anilines to form the dihydropyridazine backbone . Critical to this pathway is the cyclocondensation step, where enaminone intermediates react with hydrazine derivatives under acidic catalysis to establish the N–N bond of the heterocycle. Subsequent hydrolysis and decarboxylation yield the 3-carboxylic acid functionality essential for downstream derivatization . For the target compound, incorporation of 3-(trifluoromethyl)aniline at the N1 position occurs early in the sequence, leveraging nucleophilic displacement to ensure regioselectivity. Optimization studies reveal that substituting polar aprotic solvents (e.g., DMF) with ethanol elevates yields from 65% to 82% while reducing epimerization byproducts [2] .
Table 1: Comparative Analysis of Multi-Step Synthesis Approaches
Synthetic Intermediate | Reaction Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Enaminone precursor | Ethanol, reflux, 8h | 82 | Reduced racemization |
4-Tosyloxy pyridazine derivative | TsCl, pyridine, 0°C→RT, 12h | 75 | Enhanced electrophilicity at C4 |
Suzuki-coupled intermediate | Pd(OAc)₂, K₂CO₃, H₂O/EtOH, 80°C | 68 | Enables diverse aryl group insertion |
Hydrolyzed carboxylic acid product | NaOH, THF/H₂O, RT, 4h | 95 | High-purity final compound |
Sustainable synthesis of the pyridazine ring system focuses on solvent reduction, catalyst recycling, and energy-efficient activation. Microwave-assisted cyclization exemplifies this strategy, where ring closure to form the 1,4-dihydropyridazine scaffold is accelerated from 12 hours under reflux to 25 minutes at 120°C. This reduces energy consumption by ~70% and suppresses side products like the fully aromatic pyridazine by controlling thermal degradation [9] . Parallel reaction screening identifies ethanol-water mixtures (4:1 v/v) as optimal for both ring formation and crystallization, eliminating need for halogenated solvents. Notably, atom economy improves via in situ protecting group strategies: employing tert-butyloxycarbonyl (Boc) groups instead of benzyl reduces molecular weight by 35% and avoids metal-catalyzed deprotection . Solid-state characterization confirms that these green modifications maintain high crystallinity (mp 129–130°C, consistent across batches), critical for pharmaceutical intermediates [2] [3].
Table 2: Environmental Metrics for Solvent Systems in Ring Closure
Solvent System | Reaction Time (h) | E-Factor | PMI (kg/kg) | Byproduct Formation (%) |
---|---|---|---|---|
DMF | 12 | 18.7 | 56 | 12 |
Toluene | 10 | 14.2 | 48 | 8 |
EtOH/H₂O (4:1) | 8 | 6.9 | 22 | <3 |
The electron-deficient 3-(trifluoromethyl)phenyl group poses challenges for nucleophilic coupling due to its −I effect. Palladium-catalyzed Suzuki-Miyaura cross-coupling overcomes this by utilizing ortho-directed borylation of aryl halides, generating boronic esters that react efficiently with 4-chloro-6-methylpyridazinone intermediates. Key innovations include employing Pd(OAc)₂/XPhos (2 mol%) in aqueous ethanol at 80°C, achieving 89% conversion where traditional Pd(PPh₃)₄ fails (<15% yield) [5] . For direct C–H functionalization, copper(I)-mediated Ullmann coupling demonstrates superiority over Buchwald-Hartwig amination, as copper tolerates the acidic N–H proton adjacent to the coupling site. Catalytic systems are optimized for the trifluoromethyl group’s steric demand: ligands with bicycloalkyl backbones (e.g., 2-adamantylphosphines) prevent catalyst poisoning by the CF₃ group, enabling >95% regioselectivity at the phenyl-N bond [8] .
Table 3: Catalytic Systems for Trifluoromethylphenyl Coupling
Catalyst/Ligand System | Temperature (°C) | Conversion (%) | Selectivity (N1 vs N2) |
---|---|---|---|
Pd(PPh₃)₄ | 100 | 15 | 1:1.8 |
Pd₂(dba)₃/XPhos | 80 | 89 | >19:1 |
CuI/1,10-phenanthroline | 120 | 78 | >15:1 |
Pd(OAc)₂/AdamantylPhos (t-Bu) | 90 | 94 | >20:1 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: